N-Nitrosoephedrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

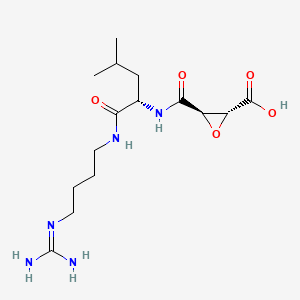

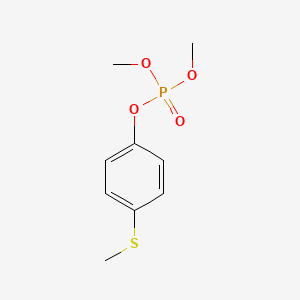

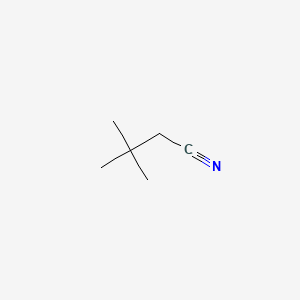

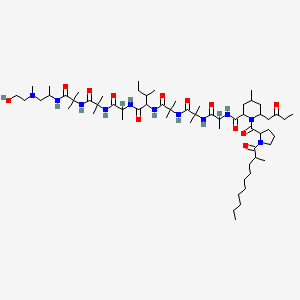

N-Nitrosoephedrine is an N-nitroso derivative of (1R,2S)- (-)-Ephedrine . It is similar in molecular structure to the well-known drugs phenylpropanolamine . It can be used for in-vivo formation of mutagenic N-nitroso compounds .

Synthesis Analysis

This compound was synthesized at a high yield (greater than 90%). The influence of pH on the reaction process (ephedrine sulfate + nitrous acid in hydrochloric acid) was investigated and the pH-optimum determined .Molecular Structure Analysis

The molecular formula of this compound is C10H14N2O2 . It contains a total of 28 atoms, including 14 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . It also contains 28 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 N-nitroso group (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

The reaction process of this compound involves ephedrine sulfate and nitrous acid in hydrochloric acid . The influence of pH on this reaction process was investigated .Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.23 . It has a melting point of 89.7 °C . Its density is roughly estimated to be 1.1444 . It is slightly soluble in Chloroform and Dichloromethane .Aplicaciones Científicas De Investigación

Carcinogenicity in Animal Models : N-Nitrosoephedrine administered orally to rats induced preneoplastic and malignant lesions mainly in the liver, lung, and forestomach, suggesting its potential as a systemic and local carcinogen (Eisenbrand, Preussmann, & Schmähl, 1978).

Production from Ephedrine and Pseudoephedrine : Studies show that this compound can be synthesized from ephedrine and pseudoephedrine under physiological conditions. The yield of this compound, a known carcinogen, was highest at specific pH levels (Alwan, al-Hindawi, Abdul-Rahman, & Al-Sarraj, 1986).

Nitrosation Products from Plants : Nitrosation of tea made from Ephedra altissima yielded this compound among other compounds, indicating the potential for its formation in certain herbal preparations (Tricker, Wacker, & Preussmann, 1987).

Mutagenicity : this compound has shown mutagenic activity in bacterial strains, indicating its potential genotoxic effects (Shimizu, Takemura, Ando, Morita, & Machida, 1983).

Potential for Human Exposure : Studies indicate the presence of this compound in certain conditions, such as in the serum of rats after the oral application of ephedrine sulfate and sodium nitrite, suggesting a potential for human exposure (Kinawi & Schuster, 1978).

Association with Childhood Brain Tumors : A study found that exposure to this compound during pregnancy was associated with an increased risk of 'other glial' brain tumors in offspring, although no general association was found between maternal use of nitrosatable drugs and brain tumor risk in children (Mckean-Cowdin, Pogoda, Lijinsky, Holly, Mueller, & Preston‐Martin, 2003).

Safety and Hazards

Propiedades

| 1850-88-0 | |

Fórmula molecular |

C10H14N2O2 |

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide |

InChI |

InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3/t8-,10+/m0/s1 |

Clave InChI |

ZVTOLKAVCZXHFM-WCBMZHEXSA-N |

SMILES isomérico |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)N=O |

SMILES |

CC(C(C1=CC=CC=C1)O)N(C)N=O |

SMILES canónico |

CC(C(C1=CC=CC=C1)O)N(C)N=O |

| 17608-59-2 | |

Sinónimos |

N-nitrosoephedrine N-nitrosopseudoephedrine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[1-Azepanyl(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B1195500.png)

![Methyl 14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1195507.png)